molecular formula C8H7BrN2 B13658468 5-(Bromomethyl)imidazo[1,2-a]pyridine

5-(Bromomethyl)imidazo[1,2-a]pyridine

Cat. No.: B13658468
M. Wt: 211.06 g/mol
InChI Key: JBFSUTXUTGJBDI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)imidazo[1,2-a]pyridine is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle with a fused imidazole and pyridine ring. This compound features a bromomethyl (-CH2Br) substituent at the 5-position of the imidazo[1,2-a]pyridine core. The bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions or nucleophilic substitutions to introduce functional groups for pharmaceutical or material science applications . Its molecular formula is C8H6BrN2, with a molecular weight of 210.05 g/mol. The compound’s structure combines the electron-rich imidazole ring with the electron-deficient pyridine moiety, enabling diverse reactivity patterns and interactions in biological systems .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

5-(bromomethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7BrN2/c9-6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6H2

InChI Key

JBFSUTXUTGJBDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CBr

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyridine with α-Bromo Carbonyl Compounds

The classical approach to synthesize imidazo[1,2-a]pyridines involves the condensation and cyclization of 2-aminopyridine with phenacyl bromide or other α-bromo ketones. This reaction forms the fused imidazo ring system by nucleophilic attack of the amino group on the α-bromo carbonyl, followed by cyclization and elimination steps.

  • Catalysts used: Various catalysts have been reported to improve reaction efficiency, including iodine, hypervalent iodine, tin(II) chloride (SnCl2), magnesium oxide (MgO), gold and copper nanoparticles, palladium(II), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and DABCO (1,4-Diazabicyclo[2.2.2]octane).
  • Reaction conditions: Conventional heating under reflux in ethanol or other solvents is common, but non-conventional methods such as microwave irradiation, grinding, and ultrasound have also been employed to reduce reaction times and improve yields.
  • Drawbacks: Some methods require high temperatures, long reaction times, or use toxic and expensive metal catalysts and solvents.

Copper Silicate Catalyzed Synthesis

A recent advancement involves using copper silicate as a heterogeneous catalyst to facilitate the cyclization of 2-aminopyridine with substituted phenacyl bromides in ethanol under reflux conditions. This method offers:

  • Rapid and efficient synthesis.
  • Easy catalyst recovery by filtration.
  • Good yields and purity after recrystallization.

General procedure:

Reagent Amount
2-Aminopyridine 1 mmol
Substituted phenacyl bromide 1 mmol
Copper silicate catalyst 10 mol%
Solvent 5 mL ethanol
Reaction conditions Reflux, monitored by TLC

After completion, the catalyst is filtered off, and the product is precipitated by pouring into crushed ice, followed by recrystallization from hot ethanol.

Catalyst-Free and Solvent-Free Approaches

Catalyst- and Solvent-Free Synthesis at Mild Temperature

Dong-Jian Zhu et al. reported a novel method where 2-aminopyridine reacts with α-bromo or α-chloroketones without any catalyst or solvent, at 60 °C. This environmentally friendly approach relies on:

  • Direct nucleophilic substitution of the halogen by the pyridine nitrogen.
  • Tandem cyclization to form the imidazo[1,2-a]pyridine core.

This method is notable for its simplicity, mild conditions, and avoidance of toxic reagents.

Neutral Alumina Catalysis at Ambient Temperature

Ponnala and colleagues demonstrated the use of neutral alumina as a catalyst for synthesizing imidazo[1,2-a]pyridine derivatives at room temperature. This method is:

  • Straightforward and efficient.
  • Suitable for a broad range of derivatives.
  • Operated under mild conditions without harsh reagents.

While the above methods describe the formation of the imidazo[1,2-a]pyridine core, the introduction of the bromomethyl group at the 5-position typically requires further functionalization steps such as:

  • Bromomethylation using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.
  • Selective halogenation strategies guided by directing groups or reaction conditions.

Although specific detailed procedures for 5-(bromomethyl)imidazo[1,2-a]pyridine are less commonly reported in the literature, these bromomethylation techniques are standard in heterocyclic chemistry and can be adapted to the imidazo[1,2-a]pyridine scaffold.

Green and Sustainable Synthesis Approaches

Iodine-Promoted Synthesis in Aqueous Media

An innovative method for synthesizing 2-arylimidazo[1,2-a]pyridines involves iodine-promoted condensation of acetophenone derivatives with 2-aminopyridines in water-based micellar media or “on-water” conditions. Key features include:

  • Use of water as a green solvent.
  • Mild heating (40 °C) or room temperature conditions.
  • High yields and tolerance of diverse substituents.
  • Applicability to gram-scale synthesis.

Though this method is primarily for 2-arylimidazo[1,2-a]pyridines, the concept of green catalysis and aqueous media can inspire analogous approaches for bromomethyl derivatives.

Summary Table of Preparation Methods

Method Catalyst/Conditions Advantages Limitations Reference
Classical cyclization with phenacyl bromide Iodine, SnCl2, Pd(II), DBU, etc.; reflux in ethanol Well-established, good yields High temp, toxic catalysts, long time
Copper silicate catalyzed cyclization Copper silicate (10 mol%), ethanol reflux Rapid, heterogeneous catalyst, easy recovery Requires reflux, catalyst preparation
Catalyst- and solvent-free method None; 60 °C, neat reagents Eco-friendly, mild temp, simple Limited substrate scope
Neutral alumina catalysis Neutral alumina, ambient temp Mild conditions, broad scope Catalyst handling
Iodine-promoted aqueous synthesis I2, micellar media or “on-water” Green solvent, mild conditions Mainly for 2-arylimidazo derivatives

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted imidazo[1,2-a]pyridine.

Scientific Research Applications

5-(Bromomethyl)imidazo[1,2-a]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of bioactive derivatives. These derivatives can interact with enzymes, receptors, or DNA, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The imidazo[1,2-a]pyridine scaffold is highly versatile, with substituent positions (e.g., 3, 5, 6, or 7) and functional groups (e.g., bromo, methyl, aryl) dictating its properties. Below is a comparative analysis of 5-(Bromomethyl)imidazo[1,2-a]pyridine with key analogues:

Compound Substituent(s) Key Properties References
This compound Bromomethyl at C5 High reactivity for alkylation or cross-coupling; potential for prodrug development.
3-Bromoimidazo[1,2-a]pyridine Bromo at C3 Electrophilic reactivity at C3; used in Suzuki couplings. Less steric hindrance compared to C5 substituents.
2-Methylimidazo[1,2-a]pyridine Methyl at C2 Improved metabolic stability; used in hypnotics (e.g., zolpidem).
6-Bromoimidazo[1,2-a]pyridine Bromo at C6 Enhanced fluorescence properties; used in genetic markers.
3-Methylimidazo[1,2-a]pyridine Methyl at C3 High MCH1R antagonism (IC50 < 50 nM); improved brain exposure.
5-Bromoimidazo[1,2-a]pyridine Bromo at C5 Lower reactivity than bromomethyl; used in C–H functionalization. Molecular weight: 197.03 g/mol .

Biological Activity

5-(Bromomethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its imidazo[1,2-a]pyridine core, which is a privileged structure in pharmacology. The presence of the bromomethyl group enhances its reactivity and allows for further derivatization, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's mechanism of action likely involves the disruption of microbial cell membranes or inhibition of critical enzymatic pathways essential for microbial survival .

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with DNA synthesis. The specific pathways involved include the inhibition of topoisomerases and modulation of apoptotic signaling cascades .

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming the compound's pro-apoptotic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair, leading to cellular apoptosis.
  • Membrane Disruption : Its interaction with microbial membranes can compromise their integrity, resulting in cell death.
  • Signal Transduction Modulation : It may alter signaling pathways associated with cell survival and proliferation.

Research Applications

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its derivatives are being explored for their potential as:

  • Antimicrobial agents : Targeting resistant strains of bacteria and fungi.
  • Anticancer drugs : Developing novel therapies for various cancers.
  • Pharmaceutical intermediates : Contributing to the design of new drug candidates with improved efficacy and safety profiles.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 5-(Bromomethyl)imidazo[1,2-a]pyridine, and how can purity be optimized?

Answer: The synthesis typically involves bromomethylation at the C-5 position of the imidazo[1,2-a]pyridine core. A common approach uses nucleophilic substitution with brominating agents (e.g., NBS or Br₂ in the presence of radical initiators) under controlled conditions. For example, describes a one-pot Friedel-Crafts acylation method using catalytic AlCl₃, which can be adapted for bromomethylation. To optimize purity:

  • Use column chromatography with gradients of ethyl acetate/hexane for separation .
  • Monitor reaction progress via TLC or HPLC-MS to minimize side products (e.g., over-brominated derivatives) .
  • Recrystallization in ethanol/water mixtures improves crystallinity and purity (>95%) .

Q. Q2. How can the structural integrity of this compound derivatives be confirmed post-synthesis?

Answer: A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Key signals include the methylene proton (δ ~4.5–5.0 ppm for BrCH₂) and aromatic protons (δ ~7.0–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₇BrN₂: calc. 225.9784, obs. 225.9786) .
  • X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., bromine position) .

Advanced Research Questions

Q. Q3. How can contradictory biological activity data for this compound derivatives be systematically addressed?

Answer: Contradictions often arise from assay conditions or substituent effects. For example:

  • Antibacterial activity : and report no activity against S. aureus or P. aeruginosa, but this may reflect poor membrane permeability. Use efflux pump inhibitors (e.g., PAβN) or modify lipophilicity via alkyl chain extensions .
  • Cytotoxicity : Derivatives with electron-withdrawing groups (e.g., -NO₂) show higher activity (IC₅₀ = 3.6 nM in HeLa cells) than electron-donating groups (e.g., -OCH₃; IC₅₀ = 180 nM) . Validate via dose-response curves and orthogonal assays (e.g., apoptosis markers).

Q. Q4. What methodologies enable selective functionalization of the bromomethyl group in imidazo[1,2-a]pyridine derivatives?

Answer: The bromomethyl group is highly reactive, enabling:

  • Nucleophilic substitution : Replace Br with amines (e.g., piperazine) or thiols in DMF at 60–80°C .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yield biaryl derivatives .
  • Radical reactions : Use AIBN/Et₃B to generate methyl radicals for C–C bond formation .

Q. Q5. How can computational modeling guide the design of this compound-based kinase inhibitors?

Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding to kinase ATP pockets (e.g., PI3K, p38 MAPK) .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-deficient groups enhance binding to CENP-E (IC₅₀ = 3.6 nM vs. 130 nM for -OCH₃) .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., GABA receptor binding in ) .

Q. Q6. What strategies mitigate instability of this compound under acidic or oxidative conditions?

Answer:

  • Protecting groups : Acetylate the imidazole nitrogen (Ac₂O, pyridine) to prevent protonation-induced degradation .
  • Storage : Keep under inert gas (N₂/Ar) at −20°C in amber vials to avoid light/oxygen exposure .
  • Stabilizers : Add radical scavengers (e.g., BHT) during reactions involving peroxides .

Data-Driven Analysis

Q. Table 1: Comparative Biological Activity of Substituted Imidazo[1,2-a]pyridines

SubstituentTargetIC₅₀/EC₅₀ (nM)Reference
5-BromomethylCENP-E3.6
5-Br, 3-NO₂COX-270
5-Br, 2-SCH₃S. aureus>100,000
5-Br, 3-MorpholineGABA Receptor180

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